4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride
Overview
Description
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a biphenyl structure with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions often include the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethyl sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and chemical resistance.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride largely depends on its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- Trifluoromethanesulfonyl chloride
- Trifluoromethylbenzene
Uniqueness
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups on the biphenyl framework. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science. The trifluoromethyl group enhances the compound’s stability and reactivity, while the sulfonyl chloride group provides a versatile site for further functionalization.
Biological Activity
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride (CAS: 731779-91-2) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 320.71 g/mol. The presence of the trifluoromethyl group and the sulfonyl chloride moiety contributes significantly to its biological properties, enhancing lipophilicity and reactivity.
Biological Activity Overview
Research has demonstrated that compounds containing sulfonyl and trifluoromethyl groups exhibit various biological activities, including antimicrobial, anticancer, and antiproliferative effects. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
A study focused on the structure-antimicrobial activity relationships revealed that compounds with similar structures showed significant activity against various bacterial strains. Notably, derivatives containing the trifluoromethyl group were evaluated against Mycobacterium kansasii and Staphylococcus aureus, demonstrating promising minimum inhibitory concentrations (MIC) comparable to established antibiotics like isoniazid .
Table 1: Antimicrobial Activity Data
Compound | MIC (μM) against M. kansasii | MIC (μM) against S. aureus |
---|---|---|
Trifluoromethyl derivative | 31.75 | 29.17 |
Isoniazid | 29.17 | - |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been extensively studied. In vitro tests on human cancer cell lines have indicated that compounds with the sulfonyl group exhibit significant cytotoxic effects. For instance, derivatives were compared to traditional chemotherapeutics like doxorubicin and showed IC50 values indicating effective tumor inhibition .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (μg/mL) against HEPG2 | Comparison Drug (5-FU) |
---|---|---|
Trifluoromethyl derivative | 3.74 | 51.47 |
Doxorubicin | 59.26 | - |
The mechanisms underlying the biological activities of this compound involve interactions at the cellular level:
- Antimicrobial Mechanism : The compound's efficacy against mycobacterial infections may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Anticancer Mechanism : The observed cytotoxicity in cancer cells is likely due to induction of apoptosis or inhibition of cell proliferation pathways, possibly through modulation of tubulin dynamics as suggested by research on structurally related compounds .
Case Studies
Recent case studies have illustrated the potential therapeutic applications of this compound:
- Mycobacterial Infections : A study highlighted the effectiveness of trifluoromethyl-containing compounds against drug-resistant strains of Mycobacterium, suggesting a role in developing new antimycobacterial therapies.
- Cancer Treatment : Another investigation reported that derivatives showed enhanced activity against liver cancer cells, indicating their potential as novel anticancer agents.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFSHVDCMFYJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206867 | |
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731779-91-2 | |
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731779-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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